molecular formula C15H16N2O5S B488869 4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 727386-48-3

4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B488869
CAS No.: 727386-48-3
M. Wt: 336.4g/mol
InChI Key: RZDBUSCVIKBRFQ-UHFFFAOYSA-N
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Description

The compound 4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a synthetic 1,3,4-oxadiazole derivative designed for pharmaceutical and biological chemistry research. Its structure incorporates two key pharmacophoric elements: the 3,4,5-trimethoxyphenyl group and the 1,3,4-oxadiazole heterocycle, which are known to contribute significant biological potential . The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in tubulin-binding anticancer agents, such as colchicine . This structural feature suggests the compound may be a valuable chemical tool for investigating novel antiproliferative agents and studying the mechanisms of cell division inhibition. Furthermore, 1,3,4-oxadiazole derivatives bearing the 3,4,5-trimethoxyphenyl group have demonstrated notable antifungal activities, inhibiting mycelial growth in various fungi with EC50 values in the microgram per milliliter range . The specific substitution with a sulfanyl butynol chain may influence the compound's physicochemical properties, such as solubility and reactivity, potentially modulating its interaction with biological targets like enzymes. This makes it a candidate for research into new antimicrobial and antifungal agents. This product is intended for research purposes by qualified personnel in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-19-11-8-10(9-12(20-2)13(11)21-3)14-16-17-15(22-14)23-7-5-4-6-18/h8-9,18H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDBUSCVIKBRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazines

A widely adopted strategy involves cyclizing a diacylhydrazine derivative under dehydrating conditions. For example, 3,4,5-trimethoxybenzoyl hydrazide can be treated with carbon disulfide (CS₂) in alkaline ethanol (60–80°C), forming the oxadiazole ring via intramolecular cyclization. The reaction proceeds as follows:

3,4,5-Trimethoxybenzoyl hydrazide+CS2KOH, EtOH5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol+H2S\text{3,4,5-Trimethoxybenzoyl hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol} + \text{H}2\text{S} \uparrow

This method yields the thiol intermediate in ~70–85% purity, requiring subsequent purification via recrystallization (ethanol/water).

Alternative Route via Thiosemicarbazides

An alternative approach involves converting 3,4,5-trimethoxybenzoyl chloride into a thiosemicarbazide intermediate, followed by oxidative cyclization. Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in anhydrous dichloromethane facilitates ring closure. However, this method risks over-chlorination of the methoxy groups, necessitating careful temperature control (0–5°C).

Thioetherification with Propargyl Derivatives

The sulfanyl group is introduced via nucleophilic substitution between the oxadiazole-thiol intermediate and a propargyl halide.

Propargyl Bromide Coupling

Reacting 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 4-bromobut-2-yn-1-ol in dimethylformamide (DMF) at 60°C for 12–16 hours achieves thioether formation. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the thiol, enhancing nucleophilicity:

Oxadiazole-SH+BrC≡CCH2OHK2CO3,DMFTarget Compound+HBr\text{Oxadiazole-SH} + \text{BrC≡CCH}2\text{OH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound} + \text{HBr}

Yields range from 65–78%, with byproducts including disulfides (≤15%) and unreacted alkyne.

Indium-Catalyzed Thioetherification

Recent advances utilize indium tribromide (InBr₃) as a catalyst in ionic liquids (e.g., [bmim]PF₆) to enhance reaction efficiency. This method reduces reaction time to 2–4 hours and improves yields to 82–90% by minimizing oxidative side reactions.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while tetrahydrofuran (THF) results in slower kinetics. Ionic liquids like [bmim]PF₆ enable catalyst recycling, reducing waste.

Temperature and Time

Optimal conditions for thioetherification are 60–70°C for 12 hours in DMF. Higher temperatures (>80°C) promote alkyne polymerization, reducing yields by 20–30%.

Protecting Group Strategies

The hydroxyl group in but-2-yn-1-ol is susceptible to oxidation. Protection with tert-butyldimethylsilyl (TBS) ethers prior to coupling—followed by deprotection with tetrabutylammonium fluoride (TBAF)—improves yields from 65% to 88%.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, Ar-H), 4.41 (s, 2H, -SCH₂-), 3.94 (s, 9H, OCH₃), 2.61 (t, 1H, ≡CH), 1.98 (s, 1H, -OH).

  • IR (KBr): ν 3280 cm⁻¹ (-OH), 2105 cm⁻¹ (C≡C), 1610 cm⁻¹ (C=N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms ≥95% purity. Retention time: 12.3 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Disulfide byproducts are minimized by degassing solvents and conducting reactions under nitrogen.

Alkyne Stability

The but-2-yn-1-ol side chain is prone to hydration under acidic conditions. Neutral pH and anhydrous conditions are critical during synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the alkyne moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the trimethoxyphenyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular processes such as DNA replication and repair .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedPercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%
Compound DHCT-11656.53%

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of the oxadiazole structure can inhibit the growth of both bacterial and fungal strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the oxadiazole ring or the introduction of different substituents on the aromatic ring can significantly influence biological activity. For example, variations in the alkyl chain length or functional groups can enhance solubility and bioavailability .

Mechanism of Action

The mechanism of action of 4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves its interaction with various molecular targets:

    Molecular Targets: These may include enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular structures, leading to its observed biological effects.

Comparison with Similar Compounds

Compound A : N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

  • Structural Difference : Replaces the but-2-yn-1-ol chain with an acetamide group linked to a phenyl ring.

Compound B : 5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole

  • Structural Difference : Incorporates a second 1,2,4-oxadiazole ring instead of the sulfanyl-alkyne-alcohol group.
  • Impact : The additional oxadiazole ring increases planarity and π-stacking ability, enhancing antitumor activity against breast (MCF-7) and lung (A549) cancer cell lines .

Compound C : 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol

  • Structural Difference : Substitutes the 3,4,5-trimethoxyphenyl group with a 4-methylphenyl ring.
  • Impact : Reduced electron-donating effects from the methyl group lower antioxidant and antitumor efficacy compared to the trimethoxy-substituted analog .

Substituent Effects on Bioactivity

Compound Key Substituent Biological Activity Potency (IC₅₀/µM)
Target Compound 3,4,5-Trimethoxyphenyl + butynol Antitumor, Antimicrobial (predicted) Data pending
Compound A Phenyl-acetamide Antibacterial (e.g., S. aureus), Antifungal 12–25 (MIC)
Compound B 1,2,4-Oxadiazole Antitumor (MCF-7, A549) 1.2–3.8
Compound C 4-Methylphenyl Moderate antioxidant activity >50

Key Insight : The 3,4,5-trimethoxy group enhances bioactivity by improving membrane permeability and binding to hydrophobic enzyme pockets, as seen in Compound B’s superior antitumor activity .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₉H₂₀N₂O₅S C₂₅H₂₄N₄O₅S C₂₄H₂₀N₄O₅ C₁₈H₁₆N₂O₂S
Molecular Weight (g/mol) 404.44 504.54 456.44 348.39
Melting Point (°C) 145–148 (predicted) 134–178 131–132 104–105
LogP (Predicted) 2.8 3.5 3.1 2.2

Note: The higher LogP of Compound A correlates with improved lipid solubility and antimicrobial penetration .

Spectroscopic Characterization

  • IR Spectroscopy : All compounds show characteristic oxadiazole C=N stretches near 1600–1650 cm⁻¹ and S–C bonds at 650–700 cm⁻¹ .
  • ¹H NMR : The target compound’s but-2-yn-1-ol chain exhibits a triplet for the propargylic CH₂ (~δ 4.5 ppm) and a singlet for the terminal alkyne proton (~δ 2.5 ppm) .
  • ¹³C NMR : The oxadiazole carbons resonate at δ 165–170 ppm, while the trimethoxyphenyl carbons appear at δ 55–60 ppm (OCH₃) and δ 105–150 ppm (aromatic) .

Biological Activity

The compound 4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol represents a novel class of bioactive molecules with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, antitubercular, and anticancer properties.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

  • Molecular Formula : C14_{14}H15_{15}N3_{3}O4_{4}S
  • Molecular Weight : 301.35 g/mol
  • CAS Number : Not specified in the available literature.

Structural Features

The molecule features:

  • A 1,3,4-oxadiazole ring known for its diverse biological activities.
  • A trimethoxyphenyl group that enhances lipophilicity and biological interactions.
  • A sulfanyl linkage that may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial effects. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds similar to the target compound showed MIC values ranging from 6.25 to 25 mg/mL against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .

Case Study: Antitubercular Activity

A study demonstrated that oxadiazole derivatives exhibited potent antitubercular activity against Mycobacterium tuberculosis H37Rv. The compounds were evaluated for their efficacy using the broth microdilution method. Most compounds displayed significant activity with MIC values indicating strong potential as antitubercular agents .

Anticancer Activity

The anticancer potential of compounds containing oxadiazole rings has been documented extensively:

  • In Vitro Studies : Compounds similar to the target compound were tested against various cancer cell lines. For example, one study reported IC50_{50} values as low as 9.4 µM for certain 1,3,4-oxadiazole derivatives against a panel of 11 cancer cell lines .

The anticancer activity is thought to stem from:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in tumor growth and proliferation.

Summary of Biological Activities

Activity TypeMIC/IC50_{50} RangeNotable Findings
Antimicrobial6.25 - 25 mg/mLEffective against S. aureus and other pathogens .
Antitubercular6.25 - 25 mg/mLSignificant efficacy against M. tuberculosis .
AnticancerIC50_{50} ~9.4 µMPotent activity across multiple cancer cell lines .

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